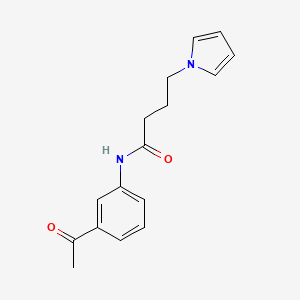

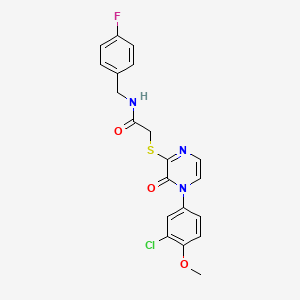

N-(3-methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTF is a pyridine-based compound that belongs to the class of trifluoromethylated heterocycles.

Applications De Recherche Scientifique

Aromatic Polyamides and Polyimides

Research into aromatic polyamides and polyimides derived from related compounds highlights the interest in materials that exhibit exceptional thermal stability, solubility in organic solvents, and mechanical properties. For example, studies have demonstrated the synthesis of novel aromatic polyamides with high glass transition temperatures and inherent viscosities, indicating their potential utility in creating materials that are both structurally robust and thermally stable (Hsiao, Yang, & Lin, 1999). Similarly, the development of hyperbranched polyimides for gas separation applications showcases the adaptability of these materials for specific industrial uses (Fang, Kita, & Okamoto, 2000).

Crystal Chemistry and Molecular Interactions

The structural analysis and crystal chemistry of compounds containing pyridine-2,6-dicarboxylic acid bisphenylamide and similar molecules reveal the significance of intermolecular interactions in determining material properties. Investigations into these compounds have elucidated the roles of hydrogen bonding and molecular packing in affecting their crystalline structures (Malone et al., 1997). This area of research is critical for the design of materials with tailored properties for pharmaceutical, electronic, and coating applications.

Electrochromic and Conductive Polymers

The exploration of aromatic polyamides with electrochromic properties introduces another avenue for the application of related compounds. These materials undergo reversible changes in color upon electrical stimulation, making them suitable for applications in smart windows, displays, and low-energy consumption devices. The synthesis of novel aromatic polyamides with multi-stage oxidative coloring based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives illustrates the potential for creating advanced electrochromic materials (Chang & Liou, 2008).

Ligand Design for Metal Coordination

Research into ligand design and metal coordination has also been highlighted, where compounds featuring pyridine and carboxamide functionalities serve as ligands for metal ions. This research has implications for the development of metal-organic frameworks (MOFs), catalysis, and the synthesis of coordination polymers with specific optical, magnetic, or conductive properties (Yeh, Chen, & Wang, 2008).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2O2/c1-25-10-4-2-3-9(7-10)22-13(24)8-5-11(14(16,17)18)23-12(6-8)15(19,20)21/h2-7H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEYAZGSBRBPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one](/img/structure/B2581958.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)

![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2581964.png)

![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)